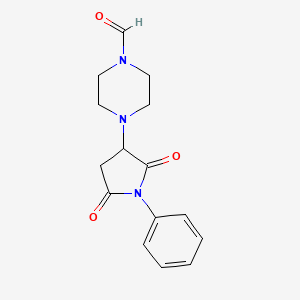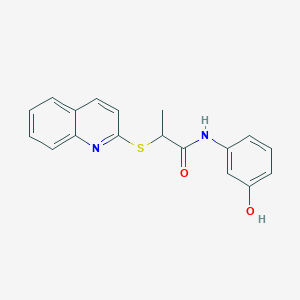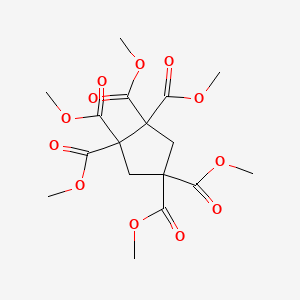
4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde, also known as PDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PDP belongs to the class of piperazinecarbaldehyde compounds and is known for its unique structure and properties.
Mecanismo De Acción
The exact mechanism of action of 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde is not fully understood, but it is believed to act on several different pathways in the body. This compound has been shown to inhibit the activity of enzymes such as caspase-3 and caspase-9, which are involved in programmed cell death. It may also modulate the activity of ion channels in the brain, leading to changes in synaptic transmission and neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in the brain and may help to protect neurons from damage. This compound has also been shown to improve cognitive function and memory in animal models. Additionally, this compound has been shown to have anti-tumor effects and may be useful in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde in lab experiments is its unique structure and properties, which make it a useful tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments. Additionally, this compound is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Direcciones Futuras
There are several potential future directions for research on 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound may be useful in the development of new anti-inflammatory and anti-tumor therapies. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde can be synthesized using a variety of methods, including the reaction of piperazinecarbaldehyde with 2,5-dioxo-1-phenyl-3-pyrrolidinecarboxylic acid. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to obtain high yields of this compound. Other methods of synthesis include the use of reductive amination and the reaction of piperazinecarbaldehyde with 2,5-dioxo-1-phenyl-3-pyrrolidinecarboxylic acid ethyl ester.
Aplicaciones Científicas De Investigación
4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential anti-inflammatory and anti-tumor properties.
Propiedades
IUPAC Name |
4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-11-16-6-8-17(9-7-16)13-10-14(20)18(15(13)21)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLOCPQNADFVSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{3-[(4-bromobenzyl)amino]butyl}phenol](/img/structure/B4989739.png)


![8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-5,7-dinitroquinoline](/img/structure/B4989747.png)
![N-(4-isopropylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4989761.png)


![N-(1-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4989789.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(1H-indol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4989797.png)
![1-(5-bromo-2-thienyl)-2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B4989814.png)
![(3S*,4S*)-3-hydroxy-N-(2-methylphenyl)-4-[methyl(2-pyrazinylmethyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B4989820.png)

![ethyl 3-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4989832.png)